Cyanidin 3-(3'',6''-dimalonylglucoside) is a member of the anthocyanidin-5-O-glycosides class, which are phenolic compounds characterized by the presence of an anthocyanidin moiety linked to a carbohydrate at the C5 position. This compound is notable for its vibrant color and potential health benefits, primarily found in various plant sources, including maize and certain fruits.
Cyanidin 3-(3'',6''-dimalonylglucoside) occurs naturally in several plants. It has been identified in Zea mays (corn), Phalaris arundinacea (reed canary grass), and other organisms, suggesting its widespread presence in the plant kingdom . Additionally, it can be extracted from foods such as chives and grapes, making it relevant in dietary studies and food science .
Cyanidin 3-(3'',6''-dimalonylglucoside) can be synthesized through various methods, including enzymatic processes and chemical modifications of existing anthocyanins. One common approach involves the malonylation of cyanidin glycosides, where malonic acid derivatives are introduced to the glycoside structure.
The synthesis typically requires specific enzymes such as glycosyltransferases that facilitate the transfer of sugar moieties to the anthocyanidin backbone. The reaction conditions, including temperature, pH, and substrate concentration, must be optimized to achieve high yields of the desired compound.
The molecular structure of Cyanidin 3-(3'',6''-dimalonylglucoside) features a complex arrangement characterized by multiple hydroxyl groups and sugar moieties attached to the anthocyanidin core. The IUPAC name for this compound is:
The structural representation includes various functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH), contributing to its solubility and reactivity .
The InChI Key for this compound is CXGHPQSURHQOBH-MQWSOPDOSA-O, which provides a unique identifier for its molecular structure. The compound is practically insoluble in water and exhibits weak acidity .
Cyanidin 3-(3'',6''-dimalonylglucoside) participates in several chemical reactions typical of anthocyanins. These include:
The stability of this compound is influenced by pH levels; it tends to degrade under alkaline conditions while maintaining stability in acidic environments. Its reactivity with various agents makes it a valuable subject for studying antioxidant mechanisms .
Cyanidin 3-(3'',6''-dimalonylglucoside) exerts its biological effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species in biological systems, thereby protecting cells from oxidative stress.
Research indicates that anthocyanins like Cyanidin 3-(3'',6''-dimalonylglucoside) may modulate signaling pathways related to inflammation and cell survival. This suggests potential therapeutic applications in conditions linked to oxidative damage .
Relevant data from studies highlight its role as a biomarker for dietary intake of specific fruits and vegetables due to its presence in various food matrices .
Cyanidin 3-(3'',6''-dimalonylglucoside) has garnered attention for its potential health benefits:
Cyanidin 3-(3'',6''-dimalonylglucoside) (C3GdM) is synthesized through sequential enzymatic acylation, a process that enhances anthocyanin stability. In plants like Zea mays (maize), this occurs via esterification of malonyl groups from malonyl-CoA to the glucose moiety attached at the C3 position of cyanidin. The primary enzymatic pathway involves two successive transfers: first to the 6''-hydroxyl group of glucose, followed by acylation at the 3''-position. This aliphatic acylation is catalyzed by acyltransferases and significantly improves pigment stability under environmental stressors such as high pH, heat, and light [1] [2]. The subcellular site for these reactions is the cytoplasm, with subsequent transport of the acylated anthocyanins into the vacuole for storage [2].
Table 1: Key Features of Dimalonylation Pathways
Feature | Detail |
---|---|
Acyl Donor | Malonyl-CoA |
Acyl Acceptor Positions | 6''-OH (first), 3''-OH (second) of glucose |
Biological Role | Enhanced stability against pH, heat, light; reduced enzymatic degradation |
Cellular Compartment | Cytoplasm |
The maize enzyme Anthocyanin Acyltransferase 1 (Aat1) is a BAHD-family acyltransferase critical for C3GdM biosynthesis. Aat1 exhibits broad specificity toward anthocyanin 3-O-glucosides, accepting cyanidin, pelargonidin, and peonidin derivatives as acyl acceptors. Delphinidin 3-O-glucoside, however, shows only 20% relative activity compared to cyanidin [2]. For acyl donors, Aat1 preferentially utilizes malonyl-CoA (K~m~ = 40.12 µM), though it weakly accepts succinyl-CoA (18.5% activity). Acetyl-CoA is not utilized, highlighting steric and biochemical constraints [2] [4]. Structural analyses reveal that Aat1’s binding pocket accommodates diverse anthocyanin aglycones due to flexible residues in Motif 2 (Tyr-[Lys]-Gly-Asn-Cys). This motif differs from eudicot acyltransferases, which typically contain Phe instead of Lys, potentially explaining the unique ability of Aat1 to catalyze dimalonylation [2] [4].
Aat1 follows a ternary complex mechanism for malonyl transfer. The catalytic histidine residue in the conserved His-X-X-X-Asp domain deprotonates the hydroxyl group of the anthocyanin glucose moiety, enabling nucleophilic attack on malonyl-CoA’s thioester bond. This results in ester formation and CoA release [2] [4]. Kinetic assays demonstrate distinct parameters for each acylation step:
The specificity constant (K~cat~/K~m~) for the monomalonylated substrate (0.543 µM⁻¹·s⁻¹) slightly exceeds that of the non-acylated precursor (0.477 µM⁻¹·s⁻¹), indicating higher catalytic efficiency for dimalonylation despite slower reaction rates. This sequential process occurs optimally at pH 6.6–8.0 [2].
Table 2: Kinetic Parameters of Aat1 for Key Substrates
Substrate | K~m~ (µM) | K~cat~ (s⁻¹ × 10³) | K~cat~/K~m~ (µM⁻¹·s⁻¹ × 10³) |
---|---|---|---|
Cyanidin 3-O-glucoside | 13.06 ± 0.23 | 6.233 ± 0.145 | 0.477 ± 0.034 |
Pelargonidin 3-O-glucoside | 8.92 ± 0.41 | 5.594 ± 0.074 | 0.627 ± 0.030 |
Cyanidin 3-O-6''-malonylglucoside | 1.33 ± 3.97 | 0.725 ± 0.044 | 0.543 ± 0.173 |
Malonyl-CoA | 40.12 ± 0.04 | 8.043 ± 0.751 | 0.200 ± 0.026 |
Phylogenetic studies place Aat1 within a clade distinct from eudicot anthocyanin acyltransferases. It shares 51% sequence identity with Oryza sativa OsMat2 but only 28–31% identity with eudicot enzymes like Dendranthema × morifolium Dm3Mat2 (chrysanthemum), the only other characterized dimalonyltransferase [2]. Critical differences include:
Table 3: Evolutionary Divergence in Anthocyanin Acyltransferases
Feature | Monocots (e.g., Maize Aat1) | Eudicots (e.g., Chrysanthemum Dm3Mat2) |
---|---|---|
Motif 2 | Tyr-Lys-Gly-Asn-Cys | Tyr-Phe-Gly-Asn-Cys |
Motif 3 | Asp-Phe-Gly-Phe-Gly | Asp-Phe-Gly-Trp-Gly |
Dimalonyl Activity | Confirmed (Aat1) | Confirmed (Dm3Mat2) |
Sequence Identity | 28–31% to eudicot enzymes | 28–31% to monocot enzymes |
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